Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Overview
Description
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol is a spirocyclic compound characterized by a unique structure where two rings are connected via a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common method includes the reaction of a suitable dioxolane derivative with a norcarane precursor under controlled conditions to ensure the formation of the spirocyclic core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in stereoselective synthesis studies.
Biology: The compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol include:
- Spiro[1,3-dioxolane-2,4-norcarane]-1-carboxylic acid
- Spiro[2,5]octane derivatives
- Spiro-isatin-based Schiff bases
Uniqueness
What sets this compound apart from these similar compounds is its specific spirocyclic structure, which imparts unique stereochemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of stereoselective reactions .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,4'-bicyclo[4.1.0]heptane]-1'-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-9-1-2-10(6-8(9)5-9)12-3-4-13-10/h8,11H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUNPGFHELPBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3C1(C3)CO)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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